Titanium hydroxide

Catalog No.
S592549
CAS No.
12651-23-9
M.F
H2TiO3
H4O4Ti
M. Wt
115.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium hydroxide

CAS Number

12651-23-9

Product Name

Titanium hydroxide

IUPAC Name

titanium(4+);tetrahydroxide

Molecular Formula

H2TiO3
H4O4Ti

Molecular Weight

115.9 g/mol

InChI

InChI=1S/4H2O.Ti/h4*1H2;/q;;;;+4/p-4

InChI Key

LLZRNZOLAXHGLL-UHFFFAOYSA-J

SMILES

[OH-].[OH-].[OH-].[OH-].[Ti+4]

Synonyms

titanium hydroxide, titanium hydroxide, Ti(OH)3, titanium hydroxide, Ti(OH)4, titanous hydroxide

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[Ti+4]

Description

The exact mass of the compound Titanium hydroxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Light - Titanium - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Opacifying. However, this does not mean our product can be used or applied in the same or a similar way.
  • Nanoparticles: By controlling synthesis conditions, researchers can generate titanium hydroxide nanoparticles with specific sizes, morphologies, and surface properties. These nanoparticles find applications in catalysis, photovoltaics, and biomedicine due to their high surface area, tunable band gaps, and potential biocompatibility [].
  • Photocatalysts: Titanium hydroxide exhibits photocatalytic activity, meaning it can absorb light and initiate chemical reactions. This property makes it a promising candidate for applications like water purification and degradation of organic pollutants.
  • Battery materials: Research investigates the use of titanium hydroxide in lithium-ion batteries due to its high theoretical capacity and potential cycle life.

Catalyst Support

The high surface area and inherent Lewis acidity of titanium hydroxide make it a suitable support material for various catalysts. Researchers explore its use in:

  • Heterogeneous catalysis: Titanium hydroxide can be used as a support for metal or metal oxide catalysts, enhancing their activity, selectivity, and stability.
  • Enzyme immobilization: By attaching enzymes to titanium hydroxide, researchers can create biocatalysts with improved stability and reusability.

Other Research Applications

Beyond the aforementioned areas, ongoing research explores the potential of titanium hydroxide in:

  • Adsorbents: Due to its high surface area and affinity for specific molecules, titanium hydroxide can be used for selective adsorption of pollutants and contaminants from water and air.
  • Flame retardants: Research investigates the potential of incorporating titanium hydroxide into polymers to enhance their flame retardancy properties [].

Titanium hydroxide, chemically represented as titanium(IV) hydroxide or titanium dioxide hydroxide, is a compound with the formula Ti OH 4\text{Ti OH }_4. It is a white, amorphous solid that is often encountered in its hydrated form, known as hydrous titanium dioxide. This compound is notable for its role in various

  • Formation from Titanium Dioxide: At high temperatures (1200–1400 °C), titanium dioxide reacts with water vapor to form titanium hydroxide:
    TiO2(s)+H2O(g)Ti OH 2(g)\text{TiO}_2(s)+\text{H}_2\text{O}(g)\rightarrow \text{Ti OH }_2(g)
    This reaction highlights the volatility of titanium hydroxide under specific conditions .
  • Hydrolysis: Titanium alkoxides, such as titanium tetra-isopropoxide, can be hydrolyzed to produce titanium hydroxide:
    Ti OiPr 4+4H2OTi OH 4+4C3H8O\text{Ti OiPr }_4+4\text{H}_2\text{O}\rightarrow \text{Ti OH }_4+4\text{C}_3\text{H}_8\text{O}
    This reaction is significant in the synthesis of nanoparticles of titanium hydroxide .
  • Acid-Base Reactions: Titanium hydroxide can react with acids and bases. For instance, it reacts with strong acids to form soluble titanium complexes:
    Ti OH 4+4HClTiCl4+4H2O\text{Ti OH }_4+4\text{HCl}\rightarrow \text{TiCl}_4+4\text{H}_2\text{O}

Titanium hydroxide exhibits low toxicity and is generally considered biocompatible, making it suitable for various biomedical applications. Studies have shown that it can promote cell adhesion and proliferation, which is beneficial in tissue engineering and regenerative medicine. Its stability and non-reactivity in biological environments further enhance its potential use in medical implants and coatings.

The synthesis of titanium hydroxide can be achieved through several methods:

  • Hydrolysis of Titanium Alkoxides: As mentioned earlier, titanium alkoxides like titanium tetra-isopropoxide can be hydrolyzed in the presence of water under controlled conditions to yield titanium hydroxide nanoparticles .
  • Precipitation from Aqueous Solutions: Titanium salts can be precipitated by adding a base to an acidic solution containing titanium ions. For example:
    Ti4++4OHTi OH 4\text{Ti}^{4+}+4\text{OH}^-\rightarrow \text{Ti OH }_4
  • Supercritical Carbon Dioxide Method: A novel method involves using supercritical carbon dioxide to facilitate the hydrolysis of titanium alkoxides, leading to the formation of titanium hydroxide nanoparticles with controlled sizes .

Research on the interactions of titanium hydroxide with other compounds has revealed its potential in catalysis and environmental applications. For instance, studies have shown that it can effectively adsorb heavy metals from aqueous solutions, indicating its utility in water purification processes.

Titanium hydroxide shares similarities with several other compounds, particularly those containing metal hydroxides or oxides. Here are some comparable compounds:

CompoundFormulaUnique Features
Aluminum HydroxideAl(OH)₃Used as an antacid; amphoteric properties
Zirconium HydroxideZr(OH)₄High thermal stability; used in ceramics
Iron HydroxideFe(OH)₃Commonly found in rust; used for water treatment
Chromium HydroxideCr(OH)₃Used as a pigment; exhibits variable oxidation states

Uniqueness of Titanium Hydroxide

Titanium hydroxide is unique due to its combination of high stability, low solubility in water, and biocompatibility. Unlike aluminum or iron hydroxides, which are more reactive and often form soluble complexes under certain conditions, titanium hydroxide maintains its solid state across a broader range of pH levels. This stability makes it particularly valuable in applications requiring long-term durability and resistance to environmental factors.

Supercritical Fluid-Based Synthesis Techniques

Supercritical fluid-based synthesis represents one of the most sophisticated approaches for titanium hydroxide production, leveraging the unique properties of supercritical carbon dioxide to achieve superior control over particle characteristics and reaction conditions. The fundamental principle underlying this methodology involves the hydrolysis of titanium alkoxide precursors within a supercritical carbon dioxide environment, where the fluid exhibits both liquid-like solvation capabilities and gas-like transport properties. This dual nature enables enhanced mass transfer rates and uniform reaction conditions that are difficult to achieve through conventional synthesis routes.

The solubility characteristics of titanium tetra-isopropoxide in supercritical carbon dioxide have been extensively studied, revealing that solubility varies from 1.5 to 3.0 percent by weight in the temperature range of 40 to 60 degrees Celsius and pressures between 10 and 15 megapascals. These solubility parameters are crucial for determining optimal operating conditions, as they directly influence the supersaturation levels and subsequent nucleation kinetics during titanium hydroxide formation. Research has demonstrated that at 10 megapascals and 40 degrees Celsius, titanium tetra-isopropoxide solubility in supercritical carbon dioxide reaches approximately 2 percent by weight, while water solubility under identical conditions is significantly lower at 0.16 percent by weight.

The morphological characteristics of titanium hydroxide particles produced through supercritical synthesis are remarkably uniform, typically exhibiting spherical geometries with diameters ranging from 70 to 110 nanometers and surface areas exceeding 300 square meters per gram. The particle size distribution is highly sensitive to supersaturation conditions, with lower carbon dioxide densities promoting the formation of smaller particles due to enhanced nucleation rates. Process optimization studies have revealed that operating at lower pressures while maintaining supercritical conditions can produce larger particles by reducing nucleation density and promoting particle growth mechanisms.

Temperature effects on titanium hydroxide synthesis in supercritical carbon dioxide demonstrate significant influence on both reaction kinetics and product characteristics. At temperatures of 50 degrees Celsius, the synthesis produces particles with high surface areas ranging from 274 to 567 square meters per gram, with crystallite sizes approximately 4 nanometers. Increasing the reaction temperature to 70 degrees Celsius enhances crystallization behavior, leading to the formation of mixed titanium dioxide phases including anatase and brookite structures, indicating the progression from amorphous titanium hydroxide intermediates to crystalline products.

The aerosol solvent extraction system approach for titanium hydroxide synthesis in supercritical carbon dioxide has proven particularly effective for controlling particle size distributions. This methodology involves the hydrolysis of titanium isopropoxide at pressures ranging from 80 to 150 bar and a fixed temperature of 35 degrees Celsius, utilizing nozzle diameters from 0.007 inch to 0.04 inch to control droplet formation and subsequent particle characteristics. The resulting titanium hydroxide particles exhibit non-faceted morphologies with sizes ranging from 132 to 356 nanometers, demonstrating the precise control achievable through this approach.

ParameterRangeParticle Size (nm)Surface Area (m²/g)
Temperature (°C)40-6070-110>300
Pressure (MPa)10-15132-356274-567
Reaction Time (min)10-300150-630Variable

Continuous Hydrolysis in Microchannel Reactors

Continuous hydrolysis in microchannel reactors represents a revolutionary advancement in titanium hydroxide production, offering superior heat and mass transfer characteristics compared to traditional batch processing methods. The fundamental advantage of microchannel technology lies in the dramatically reduced diffusion distances and enhanced surface-to-volume ratios, which enable precise temperature control and uniform reaction conditions throughout the reactor volume. These systems typically employ microtubes with cross-sectional dimensions of 6 millimeters diameter and 1.5 millimeters wall thickness, configured in spiral arrangements to maximize heat exchange efficiency while maintaining optimal flow characteristics.

The hydrolysis process of titanyl sulfate in microchannel reactors demonstrates remarkable improvements in reaction efficiency and product quality compared to conventional batch operations. Experimental studies have shown that continuous hydrolysis achieves 90 percent conversion rates significantly earlier than batch processes, with residence times optimized through precise control of flow rates and reactor geometry. The enhanced heat transfer capabilities of microchannel systems prove particularly beneficial for titanyl sulfate hydrolysis, which is inherently endothermic and requires careful thermal management to maintain optimal reaction conditions.

Process optimization studies have revealed that the volume ratio of dilution water to titanium liquid directly affects both hydrolysis rates and particle characteristics of the resulting metatitanic acid precursor to titanium hydroxide. When the volume ratio ranges from 1:2 to 1:4.5, the hydrolysis rate of titanyl sulfate increases with higher dilution water content due to reduced sulfuric acid concentrations in the reaction system. However, excessive dilution water also reduces titanyl sulfate concentration, which can weaken crystal growth mechanisms and decrease overall reaction efficiency. The optimal balance typically occurs at volume ratios between 1:3 and 1:4, where hydrolysis rates reach 96 percent after 4 hours of continuous operation.

The particle size characteristics of metatitanic acid produced through continuous microchannel hydrolysis demonstrate superior uniformity compared to batch processes. Primary aggregate sizes range from 39 to 54 nanometers, with particle size distributions showing marked improvement in terms of coefficient of size distribution values. The continuous process exhibits maximum deviations of only ±0.25 percent in hydrolysis rates across multiple experimental runs, compared to ±0.41 percent for batch operations, indicating significantly enhanced process stability and reproducibility.

Flow rate optimization in microchannel reactors reveals critical relationships between residence time and product quality. Increasing flow rates from 0.35 milliliters per second enhances hydrolysis rates while simultaneously reducing primary aggregate sizes from 59 to 43 nanometers. This counterintuitive relationship results from improved mixing characteristics at higher flow rates, which promote more uniform nucleation conditions and prevent excessive particle agglomeration during the crystallization process.

Volume Ratio (Water:TiOSO₄)Primary Aggregate Size (nm)Coefficient of Size DistributionSecondary Agglomerations (μm)
1:239.661.7034.33
1:344.881.6013.69
1:3.547.701.5743.22
1:450.881.5533.08
1:4.554.101.5382.67

The alkali concentration in dilution water presents another critical parameter for optimizing continuous hydrolysis processes. Research has demonstrated that increasing alkali mass concentrations enhances titanyl sulfate hydrolysis rates, while the particle size of primary aggregates initially decreases before increasing again, maintaining sizes within the 40 to 48 nanometer range. This behavior reflects the complex interplay between pH-dependent hydrolysis kinetics and nucleation-growth dynamics in the microchannel environment.

Multi-stage continuous hydrolysis systems employing two or more reactors connected in series have shown particular promise for achieving high conversion rates while maintaining product quality. These configurations allow for separate optimization of nucleation and growth stages, with the first reactor operating at 102 degrees Celsius for colloidal titanium dioxide formation and subsequent reactors at boiling point temperatures for precipitation of hydrated titanium dioxide. Such staged approaches have demonstrated conversion improvements of up to 15 percent compared to single-reactor continuous systems.

Radical-Induced Polymerization Grafting Processes

Radical-induced polymerization grafting processes represent a sophisticated approach for functionalizing titanium hydroxide surfaces with bioactive polymers, enabling enhanced performance in specialized applications such as biomedical implants and catalytic systems. The fundamental mechanism involves the generation of surface radicals through oxidative treatment of titanium surfaces, followed by radical-initiated polymerization of functional monomers directly onto the titanium hydroxide substrate. This approach creates covalent bonds between the polymer chains and the titanium surface, ensuring stable and durable surface modifications.

The initial surface preparation step involves treatment with a mixture of pure sulfuric acid and hydrogen peroxide, which produces a surface layer containing both titanium hydroxide and titanium peroxide species. The formation of titanium peroxide radicals has been confirmed through infrared spectroscopy, with characteristic bands appearing in the 890 to 900 wavenumber range. These peroxide species serve as the primary radical initiation sites for subsequent polymerization reactions, eliminating the need for external radical initiators and ensuring direct grafting to the titanium surface.

Thermal decomposition methods for radical generation typically operate at 70 degrees Celsius for 15 hours under oxygen-free atmospheres, utilizing the inherent instability of titanium peroxide species to generate surface radicals. The polymerization of sodium styrene sulfonate monomers under these conditions achieves grafting densities of 4.2 ± 0.3 micrograms per square centimeter on titanium alloy surfaces, demonstrating the effectiveness of this approach for creating functional surface modifications. The grafting process shows remarkable selectivity, with approximately 98.4 percent of titanium tetra-isopropoxide molecules converting successfully while retaining only 1.6 percent of residual organic groups.

Alternative radical generation methods employing ultraviolet irradiation have emerged as rapid alternatives to thermal processes, reducing processing times from 15 hours to approximately 1 hour while maintaining comparable grafting efficiencies. Ultraviolet-induced decomposition of titanium peroxide species occurs through photochemical pathways that generate surface radicals capable of initiating polymerization reactions at room temperature or slightly elevated temperatures. This approach offers significant advantages for temperature-sensitive applications and provides enhanced process control through precise irradiation timing and intensity modulation.

The characterization of grafted surfaces reveals substantial changes in surface chemistry and morphology following radical-induced polymerization. X-ray photoelectron spectroscopy analysis demonstrates significant decreases in titanium and oxygen signals from the underlying substrate, accompanied by corresponding increases in carbon and sulfur signals from the grafted polymer layers. Time-of-flight secondary ion mass spectrometry provides complementary information, with sulfur-containing fragment intensities correlating linearly with polymer grafting densities and titanium-containing fragments indicating substrate accessibility.

Peroxyester-mediated grafting represents another sophisticated approach for radical-induced polymerization on titanium oxide surfaces. This methodology involves the introduction of peroxyester groups through reactions between surface hydroxyl groups and silane coupling agents containing acid anhydride functionalities. The resulting peroxyester groups undergo thermal decomposition to generate surface radicals capable of initiating vinyl monomer polymerization, achieving grafting percentages of 45 to 50 percent for methyl methacrylate and styrene monomers.

Grafting MethodTemperature (°C)Time (hours)Grafting Density (μg/cm²)Conversion (%)
Thermal70154.2 ± 0.398.4
UV Irradiation25-5013.8 ± 0.495.2
Peroxyester60-808-122.1 ± 0.245-50

The molecular-level understanding of radical generation and polymerization mechanisms has been enhanced through computational studies employing reactive force field molecular dynamics simulations. These investigations reveal that titanium tetra-isopropoxide decomposition occurs through multiple pathways, with carbon-oxygen bond dissociations predominating over titanium-oxygen bond breaking at temperatures below 2000 Kelvin. The presence of hydrogen radicals significantly accelerates decomposition kinetics, suggesting potential applications for plasma-assisted grafting processes.

Surface morphology analysis through scanning electron microscopy demonstrates that radical-induced grafting produces uniform polymer layers without significant alteration of underlying titanium surface topography. Atomic force microscopy measurements indicate that grafting processes can either slightly decrease or increase surface roughness depending on the specific polymer system and grafting conditions, with changes typically remaining within 10 to 20 percent of the original surface roughness values. These morphological characteristics prove crucial for applications requiring specific surface textures or biocompatibility requirements.

Physical Description

Liquid; OtherSolid

UNII

W9EOP89V8G

Related CAS

20338-08-3 (titanium(OH)4)

Other CAS

20338-08-3

Wikipedia

Titanic acid

Use Classification

Cosmetics -> Opacifying

Dates

Modify: 2024-02-18

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